molecular formula C21H25N5O3 B3004739 5-(2-methoxyethyl)-7-(4-methylpiperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one CAS No. 921882-01-1

5-(2-methoxyethyl)-7-(4-methylpiperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one

Cat. No.: B3004739
CAS No.: 921882-01-1
M. Wt: 395.463
InChI Key: RXVZKCCIITTYBI-UHFFFAOYSA-N
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Description

This compound belongs to the pyrazolo[4,3-c]pyridinone class, characterized by a fused pyrazole-pyridinone core. Key structural features include:

  • 5-(2-methoxyethyl) substituent: Enhances solubility and modulates steric interactions.
  • 2-phenyl group: Contributes to hydrophobic interactions and π-stacking.

Properties

IUPAC Name

5-(2-methoxyethyl)-7-(4-methylpiperazine-1-carbonyl)-2-phenylpyrazolo[4,3-c]pyridin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N5O3/c1-23-8-10-25(11-9-23)20(27)17-14-24(12-13-29-2)15-18-19(17)22-26(21(18)28)16-6-4-3-5-7-16/h3-7,14-15H,8-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXVZKCCIITTYBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)C2=CN(C=C3C2=NN(C3=O)C4=CC=CC=C4)CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-(2-methoxyethyl)-7-(4-methylpiperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The compound includes a pyrazolo[4,3-c]pyridin-3(5H)-one core, which is known for its diverse pharmacological properties. This article aims to explore the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Structural Characteristics

The compound's structure comprises several functional groups:

  • Methoxyethyl group : Enhances solubility and may influence biological interactions.
  • Phenyl group : Provides hydrophobic character that can enhance binding affinity to biological targets.
  • Piperazine-derived carbonyl group : Known for its role in modulating receptor interactions.

The biological activity of this compound is hypothesized to involve interactions with specific molecular targets such as enzymes and receptors through:

  • Hydrogen bonding
  • Hydrophobic interactions
  • Covalent bonding

These interactions can lead to modulation of enzyme activity or receptor signaling pathways, which are crucial in various physiological processes.

Anticancer Activity

Research indicates that compounds with similar structural motifs have demonstrated anticancer properties. For instance, derivatives of pyrazolo[4,3-c]pyridine have shown effectiveness in inhibiting cancer cell proliferation by targeting specific signaling pathways involved in tumor growth and metastasis.

CompoundActivityReference
Pyrazolo[1,5-a]pyrimidine derivativesPotent CSNK2 inhibitors with antiviral activity
6-N-arylcarboxamidopyrazolo[4,3-d] derivativesPotential anti-cancer agents

Neuroprotective Effects

In preliminary studies, related compounds have exhibited neuroprotective effects in models of cerebral ischemia. These effects suggest potential applications in treating neurodegenerative diseases or acute brain injuries.

Case Studies

  • Neuroprotection in Ischemic Models : A study involving similar pyrazolo compounds reported significant prolongation of survival time in mice subjected to acute cerebral ischemia. This highlights the potential neuroprotective properties of compounds within this structural class.
    • Results : The tested compound significantly reduced mortality rates and prolonged survival times at all doses administered.
    • : The findings support further investigation into the neuroprotective mechanisms and therapeutic potential of pyrazolo derivatives.
  • Antiviral Activity : Research on structurally analogous compounds has revealed their ability to inhibit viral replication in vitro. For example, certain pyrazolo derivatives were effective against β-coronaviruses by inhibiting critical host enzymes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key analogs and their distinguishing features:

Compound Name / ID (Evidence) Core Structure Substituents Key Properties/Applications
5-Ethyl-7-{[4-(2-fluorophenyl)piperazinyl]carbonyl}-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one () Pyrazolo[4,3-c]pyridinone - 5-Ethyl
- 7-(4-(2-fluorophenyl)piperazinyl carbonyl)
Likely improved CNS penetration (fluorophenyl)
Compound 6 () Pyrazolo[4,3:5,6]pyrano[2,3-d]oxazine - 4-(4-Methoxyphenyl)
- 3,7-Dimethyl
Precursor for antimicrobial agents
Compound 10 () Pyrazolo[4,3:5,6]pyrano[2,3-d]pyrimidine - 5-Hydrazino
- 4-(4-Methoxyphenyl)
Intermediate in multi-step syntheses
3-Methyl-1,4-diphenyl-7-thioxo-tetrahydropyrazolo-pyrimidinopyridine () Pyrazolo-pyrimidinopyridine - Thioxo group
- Methyl and phenyl substituents
Antimicrobial activity

Key Insights:

Substituent Effects on Bioactivity: The 2-fluorophenyl group in ’s compound may enhance blood-brain barrier permeability compared to the 4-methylpiperazine in the target compound, though the latter’s basicity could improve solubility . Methoxyethyl vs.

Synthetic Pathways: Hydrazine hydrate in ethanol is a common reagent for cyclizing pyrazolo-pyridinones (), suggesting the target compound may follow similar synthesis routes . Multi-component reactions () are efficient for complex heterocycles but may yield impurities compared to stepwise methods .

Thioxo derivatives () exhibit antimicrobial properties, but the target compound’s methylpiperazine group may shift activity toward kinase inhibition .

Research Findings and Limitations

  • Structural Characterization : Analogous compounds (e.g., ) rely on NMR, IR, and MS for confirmation, but crystallographic data (e.g., via SHELX-90, ) are sparse for the target compound .
  • Pharmacokinetic Gaps : While 4-methylpiperazine improves solubility, its metabolic stability (e.g., CYP450 interactions) remains unverified compared to fluorophenyl analogs .
  • Activity Data: No direct antimicrobial or receptor-binding data exist for the target compound; inferences are drawn from structural analogs .

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